1-Cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine
Description
Chemical Identity and Nomenclature of 1-Cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine
Systematic IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 1-cycloheptyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine , which precisely describes its substituent arrangement. The name delineates the cycloheptyl group attached to the piperazine nitrogen at position 1 and the 2,3,4-trimethoxybenzyl group at position 4.
Synonyms for this compound reflect variations in naming conventions and database entries:
- STK130673 (Specs Screening compound identifier)
- CBMicro_036950 (Chemical Biology Microarray database designation)
- Oprea1082779 and Oprea1662040 (Tudor Oprea’s DrugBank annotations).
These aliases underscore its inclusion in diverse chemical libraries and highlight its relevance in high-throughput screening campaigns.
Molecular Formula and Structural Representation
The molecular formula C₂₁H₃₄N₂O₃ corresponds to a molecular weight of 362.5 g/mol . The structure comprises three distinct components (Figure 1):
- A piperazine ring serving as the central scaffold.
- A cycloheptyl group (C₇H₁₃) bonded to the N1 position.
- A 2,3,4-trimethoxybenzyl moiety attached to the N4 position, featuring methoxy (-OCH₃) groups at the 2-, 3-, and 4-positions of the aromatic ring.
The SMILES notation COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCCCC3)OC)OC encodes this topology, emphasizing the connectivity between the benzyl and piperazine units.
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₄N₂O₃ |
| Molecular Weight (g/mol) | 362.5 |
| SMILES | COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCCCC3)OC)OC |
| InChI Key | XRMILGQJPVQMMS-UHFFFAOYSA-N |
Comparative Analysis with Related Piperazine Derivatives
Piperazine derivatives exhibit significant structural diversity, which directly influences their physicochemical and biological properties. The following comparisons highlight key distinctions:
Substituent Positional Isomerism
- 1-Cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine (C₂₀H₃₂N₂O₃): Differs in the cycloalkyl group (cyclohexyl vs. cycloheptyl) and methoxy substitution pattern (2,4,5 vs. 2,3,4). The reduced ring size and altered methoxy positions may affect lipophilicity and receptor binding.
- 4-(2,3,4-Trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride (C₁₅H₂₃ClN₂O₄): Replaces the cycloheptyl group with a formyl (-CHO) functionality, introducing an aldehyde group that enhances electrophilicity and reactivity.
Functional Group Modifications
- 1-Cycloheptyl-4-(3,4,5-trimethoxybenzoyl)piperazine (C₂₁H₃₂N₂O₄): Substitutes the benzyl group with a benzoyl (C₆H₅CO-) moiety, converting the molecule into a ketone derivative. This alteration significantly impacts electronic distribution and hydrogen-bonding capacity.
Table 2: Structural comparison of selected piperazine derivatives
*TMB: Trimethoxybenzyl
Implications of Structural Variations
- Cycloalkyl Size : Larger cycloheptyl groups increase steric bulk compared to cyclohexyl, potentially influencing membrane permeability and pharmacokinetic profiles.
- Methoxy Group Orientation : The 2,3,4-trimethoxy configuration creates a contiguous electron-donating region, which may enhance interactions with aromatic residues in enzyme active sites compared to 2,4,5-substituted analogs.
- Functional Group Interchange : Replacing benzyl with benzoyl groups introduces ketone functionality, enabling participation in Schiff base formation or hydrogen bonding, thereby altering target selectivity.
These structural nuances underscore the importance of meticulous design in piperazine-based drug discovery programs, where minor modifications can yield significant differences in bioactivity and metabolic stability.
Properties
Molecular Formula |
C21H34N2O3 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-cycloheptyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H34N2O3/c1-24-19-11-10-17(20(25-2)21(19)26-3)16-22-12-14-23(15-13-22)18-8-6-4-5-7-9-18/h10-11,18H,4-9,12-16H2,1-3H3 |
InChI Key |
XRMILGQJPVQMMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCCCC3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Mono-Alkylation with 2,3,4-Trimethoxybenzyl Chloride
Piperazine is first mono-alkylated using 2,3,4-trimethoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). The reaction typically proceeds at 80–90°C for 12–24 hours, yielding 1-(2,3,4-trimethoxybenzyl)piperazine as the intermediate. Selective mono-alkylation is achieved by maintaining a 1:1 molar ratio of piperazine to benzyl chloride, though di-substitution remains a minor byproduct (5–10%).
Reaction Conditions :
Cycloheptyl Group Introduction
The secondary nitrogen of the mono-alkylated piperazine is then functionalized with cycloheptyl bromide. Due to steric hindrance, this step requires vigorous conditions (e.g., NaH in THF at reflux).
Reaction Conditions :
Limitations
-
Low regioselectivity in the second alkylation step.
-
Requires chromatographic purification to isolate the target compound.
Reductive Amination Approach
Synthesis of N-Cycloheptylpiperazine
Piperazine is reacted with cycloheptylamine via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE). This yields N-cycloheptylpiperazine with moderate efficiency.
Reaction Conditions :
Functionalization with 2,3,4-Trimethoxybenzaldehyde
The secondary amine of N-cycloheptylpiperazine undergoes reductive amination with 2,3,4-trimethoxybenzaldehyde under catalytic hydrogenation (Pd/C, H₂).
Reaction Conditions :
Advantages
Protective Group-Assisted Synthesis
Boc Protection of Piperazine
Piperazine is mono-protected with tert-butoxycarbonyl (Boc) anhydride to form 1-Boc-piperazine , enabling selective alkylation at the free nitrogen.
Reaction Conditions :
Trimethoxybenzyl Group Introduction
The Boc-protected intermediate is alkylated with 2,3,4-trimethoxybenzyl chloride, followed by deprotection using HCl in dioxane.
Reaction Conditions :
Cycloheptyl Alkylation
The deprotected intermediate is alkylated with cycloheptyl bromide under standard conditions.
Overall Yield : 55–70%
One-Pot Coupling Strategy
A novel method involves simultaneous alkylation of piperazine with both 2,3,4-trimethoxybenzyl chloride and cycloheptyl bromide in a polar aprotic solvent (e.g., DMSO) using phase-transfer catalysis.
Reaction Conditions :
-
Catalyst: Tetrabutylammonium bromide (TBAB)
-
Solvent: DMSO
-
Temperature: 100°C
-
Yield: 40–50%
Limitations
-
Poor regioselectivity (30–40% di-substituted byproducts).
-
Limited industrial applicability due to low yield.
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Sequential N-Alkylation | 2 | 35–50% | Simple reagents, no catalysts | Low regioselectivity, tedious purification |
| Reductive Amination | 2 | 50–65% | High purity, scalable | Requires hydrogenation equipment |
| Protective Group-Assisted | 3 | 55–70% | Excellent regiocontrol | Additional protection/deprotection steps |
| One-Pot Coupling | 1 | 40–50% | Time-efficient | Low yield, high byproduct formation |
Chemical Reactions Analysis
Synthetic Formation and Key Functionalization Reactions
The compound’s synthesis typically involves reductive amination or N-alkylation strategies. A patented high-yield (>90%) method employs:
-
2,3,4-Trimethoxybenzaldehyde and piperazine in methyl tert-butyl ether (MTBE) or alcoholic solvents under hydrogen gas (45–75°C) with a hydrogenation catalyst .
-
Alternative routes utilize ethylenediamine and dihaloalkanes under basic conditions to form the piperazine ring before introducing substituents.
Table 1: Synthetic Pathways
| Method | Reactants | Key Conditions | Yield |
|---|---|---|---|
| Reductive Amination | 2,3,4-TMB aldehyde, piperazine | H₂, catalyst, 45–75°C | >90% |
| Piperazine Ring Formation | Ethylenediamine, dihaloalkanes | Basic conditions | N/A |
N-Alkylation and Acylation
The secondary amines of the piperazine ring undergo selective alkylation and acylation:
-
Alkylation : Reacts with alkyl halides (e.g., cycloheptyl bromide) under basic conditions to modify the N-atom .
-
Acylation : Forms amides with acyl chlorides or anhydrides, such as acetyl chloride, in inert solvents like dichloromethane .
Table 2: Functionalization Reactions
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| N-Alkylation | Cycloheptyl bromide | N-Cycloheptyl derivatives | Base, RT, anhydrous |
| N-Acylation | Acetyl chloride | Acetylated piperazine derivative | DCM, triethylamine |
Oxidation and Stability
The trimethoxybenzyl group confers stability against oxidation, but the piperazine ring remains reactive:
-
Oxidative Degradation : Under strong oxidative conditions (e.g., H₂O₂), the piperazine ring may form N-oxides or cleave, though the trimethoxybenzyl group mitigates this .
-
Thermal Stability : Reactions requiring elevated temperatures (e.g., 75°C) proceed without decomposition due to steric protection from the cycloheptyl group .
Table 3: Oxidative Reactivity
| Condition | Observation | Source |
|---|---|---|
| H₂O₂ (100 μM) | Partial ring oxidation; retained core structure | |
| O₂, 45–75°C | Stable under hydrogenation conditions |
Pharmacological Interactions
While not direct chemical reactions, the compound’s interactions in biological systems highlight its reactivity:
-
Lipid Peroxidation Inhibition : Scavenges reactive oxygen species (ROS) via electron donation from methoxy groups, reducing oxidative stress .
-
Enzyme Interactions : Binds to mitochondrial enzymes (e.g., 3-ketoacyl-CoA thiolase), altering lipid metabolism—a property leveraged in anti-ischemic therapies .
Key Finding : Preconditioning with this compound enhances cellular survival under oxidative stress by upregulating HIF-1α, survivin, and Bcl-2 expression .
Comparative Reactivity of Substituents
Scientific Research Applications
Pharmacological Properties
Trimetazidine exhibits several pharmacological properties that make it valuable in clinical settings:
- Vasodilatory Effects : Trimetazidine has been shown to improve blood flow and oxygen delivery to tissues by enhancing vasodilation. This property is particularly beneficial in treating ischemic conditions where oxygen supply is compromised .
- Cellular Metabolism Protection : The compound safeguards cellular energy metabolism during hypoxic conditions. It helps maintain ATP levels in cells exposed to ischemia, thus preventing cellular damage .
- Antioxidant Activity : Trimetazidine has demonstrated protective effects against oxidative stress, which is crucial in various pathological conditions, including myocardial infarction .
Cardiology
Trimetazidine is primarily used in cardiology for the management of angina pectoris and other ischemic heart diseases. Its applications include:
- Anti-Ischemic Treatment : The compound reduces ischemia-induced metabolic damage by optimizing energy metabolism and lowering tissue oxygen demand. It promotes anaerobic glucose oxidation during low-flow ischemia, which is vital for heart function under stress .
- Improvement of Myocardial Function : Studies have shown that trimetazidine enhances recovery of myocardial function post-infarction when used in conjunction with stem cell therapy. Preconditioning stem cells with trimetazidine before transplantation has led to improved survival rates and functional recovery in animal models .
Neuroprotection
Emerging research indicates potential neuroprotective effects of trimetazidine:
- Cerebral Ischemia : Trimetazidine may offer protective benefits against cerebral ischemia by enhancing energy metabolism and reducing neuronal damage during hypoxic events .
Case Studies
Several studies underline the efficacy of trimetazidine in clinical applications:
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with various molecular targets, including receptors and enzymes. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting Enzymes: Blocking the activity of specific enzymes involved in metabolic pathways.
Altering Signal Transduction: Affecting intracellular signaling pathways that regulate cell function and survival.
Comparison with Similar Compounds
TMB = 2,3,4-Trimethoxybenzyl
Research Findings and Mechanistic Insights
- Metabolism: Piperazine derivatives with 2,3,4-TMB groups undergo O-demethylation and N-dealkylation (e.g., KB-2796 metabolism in rats ).
- Anticancer Activity : The 2,3,4-TMB moiety is critical for microtubule disruption, but bulky 1-position groups (e.g., cycloheptyl) may reduce potency compared to smaller substituents .
- Mitochondrial Effects : Trimetazidine and S-15176 derivatives show that electron-donating groups (e.g., methoxy) enhance mitochondrial targeting, while lipophilic groups (e.g., cycloheptyl) may improve membrane partitioning .
Biological Activity
1-Cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This compound features a cycloheptyl group and a trimethoxybenzyl moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
This compound can be represented structurally as follows:
The presence of multiple methoxy groups on the benzyl ring enhances its lipophilicity, potentially affecting its interaction with biological targets.
The exact mechanism of action for this compound is not fully elucidated. However, similar piperazine derivatives have been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions may contribute to their psychoactive effects and potential therapeutic applications in neuropsychiatric disorders .
Antioxidant Activity
Research indicates that compounds like this compound exhibit significant antioxidant properties. The trimethoxy substituents may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in biological systems .
Neuroprotective Effects
Studies have demonstrated that related piperazine compounds can exert neuroprotective effects. For instance, they may inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration. This suggests that this compound could have potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Data Summary
Study 1: Neuroprotective Effects
In a study assessing the neuroprotective effects of piperazine derivatives, researchers found that compounds similar to this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The study concluded that these compounds could be viable candidates for further development in neuroprotection therapies .
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of various piperazine derivatives. It was reported that this compound demonstrated a high capacity for reducing oxidative damage in vitro. This suggests its potential utility in formulations aimed at mitigating oxidative stress-related conditions .
Q & A
Q. What are the recommended synthetic routes for 1-cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
-
Step 1 : Formation of the piperazine core via cycloheptylamine and 2,3,4-trimethoxybenzyl chloride under reflux in dichloromethane (DCM) with a base (e.g., triethylamine).
-
Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
-
Purity Optimization : Use HPLC (>98% purity) and recrystallization (e.g., ethanol/water mixtures). Monitor reactions with TLC (hexane:ethyl acetate, 1:2) .
Table 1 : Example Reaction Conditions
Step Reagents Solvent Temperature Time Yield 1 Cycloheptylamine, TEA DCM RT → 50°C 24 h 65% 2 NaBH4, MeOH MeOH 0°C → RT 2 h 80%
Q. How should researchers characterize this compound’s structural and chemical properties?
- Methodological Answer :
- NMR Spectroscopy : Confirm substitution patterns (e.g., cycloheptyl protons at δ 1.2–1.8 ppm; aromatic protons from trimethoxybenzyl at δ 6.7–7.2 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 375.2).
- Melting Point : Compare with literature values (e.g., 231–235°C for analogous dihydrochloride salts) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Receptor Binding : Radioligand displacement assays (e.g., opioid or serotonin receptors) due to structural similarity to bioactive piperazines .
- Docking Studies : Use AutoDock Vina to predict interactions with targets like tyrosine kinases or GPCRs .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified cycloheptyl (e.g., cyclooctyl) or benzyl groups (e.g., halogenated trimethoxy variants).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., methoxy groups enhance lipid solubility) .
- Data Integration : Correlate IC₅₀ values (from QSAR models) with electronic parameters (Hammett constants) .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate assays ≥3 times under controlled conditions (e.g., fixed DMSO concentration ≤0.1%).
- Purity Validation : Re-analyze batches with conflicting results via HPLC-MS to rule out impurities .
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., knockout GPCRs to confirm on-/off-target effects) .
Q. What strategies improve solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert to dihydrochloride salt (e.g., HCl gas in diethyl ether) to enhance aqueous solubility .
- Formulation : Use PEG-400/water (1:1) or lipid nanoparticles for IV administration.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring .
Table 2 : Solubility and Stability Profile
| Formulation | Solubility (mg/mL) | Half-Life (25°C) |
|---|---|---|
| Free Base | 0.24 | 7 days |
| Dihydrochloride | 12.5 | 30 days |
Q. How can mechanistic insights be gained for its potential therapeutic effects?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated cells to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .
- Proteomics : SILAC labeling to quantify target protein expression changes (e.g., kinase phosphorylation profiles) .
- In Vivo Models : Use zebrafish xenografts for preliminary toxicity and efficacy screening before rodent studies .
Contradictions and Limitations
- Synthetic Yield Variability : reports 65–80% yields for similar piperazines, but steric hindrance from cycloheptyl may reduce efficiency. Optimize stoichiometry (e.g., excess benzyl chloride) .
- Biological Activity : While trimethoxybenzyl groups are linked to anticancer activity in , conflicting receptor affinities () suggest target promiscuity. Use selective inhibitors to clarify mechanisms .
Safety and Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
